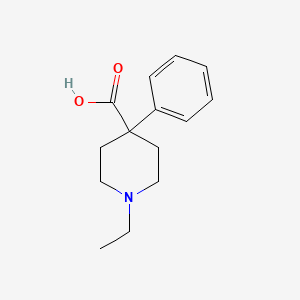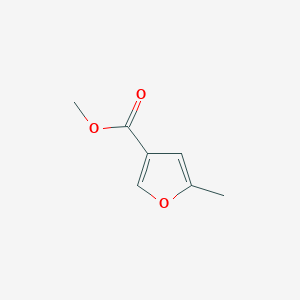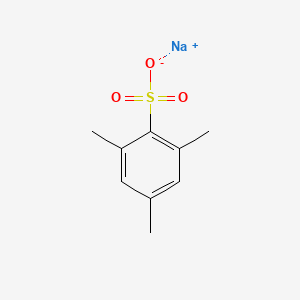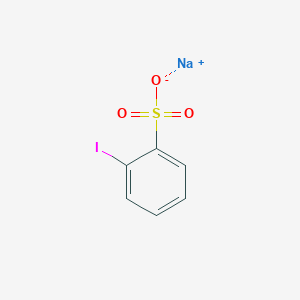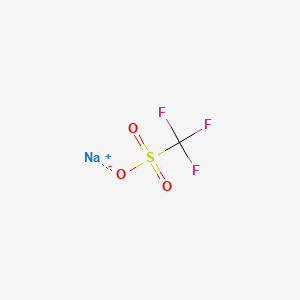
Sodium trifluoromethanesulfonate
Übersicht
Beschreibung
Sodium trifluoromethanesulfonate, also known as Sodium triflate or NaOTf, is an efficient catalyst as well as a reagent in many organic reactions . It is prominently used in catalytic asymmetric Mannich-type reactions, Mannich-type reactions in water, and Diels-Alder reactions . It is also used as an electrolyte in batteries .
Synthesis Analysis
Sodium trifluoromethanesulfonate is prepared by the addition of a slight excess of sodium sulfate to an aqueous solution of barium trifluoromethanesulfonate . The reaction mixture is stirred for several minutes and allowed to stand for one day, and the white precipitate of barium sulfate is removed by filtration. The clear filtrate is evaporated to dryness, and the solid product is recrystallized from dry acetone .Molecular Structure Analysis
The molecular structures, harmonic vibrational frequencies, infrared absorption intensities, internal force constants, and electronic charges of the trifluoromethanesulfonate (triflate) anion, its lithium ion pairs, and several aggregates have been studied .Chemical Reactions Analysis
Sodium trifluoromethanesulfonate is an efficient catalyst as well as a reagent in many organic reactions . The prominent application includes catalytic asymmetric Mannich-type reactions, Mannich-type reactions in water, and Diels-Alder reactions .Physical And Chemical Properties Analysis
Sodium trifluoromethanesulfonate is a white crystalline powder . It has a melting point of 255–257 °C . It is soluble in water, alcohol, acetonitrile, N,N-dimethylformamide, and most highly polar organic solvents . Its molecular weight is 172.06 g/mol .Wissenschaftliche Forschungsanwendungen
Electrochemistry and Coordination Chemistry
Sodium trifluoromethanesulfonate plays a significant role in electrochemistry. Bernhard et al. (1990) used a 0.1 M solution of sodium trifluoromethanesulfonate in trifluoromethanesulfonic (triflic) acid as a solvent in cyclic voltammetry, exploring redox processes for coordination compounds involving high oxidation states without chemical reaction complications (Bernhard, Diab, & Ludi, 1990).
Catalysis in Organic Synthesis
Sodium trifluoromethanesulfonate is utilized as a catalyst in organic synthesis. Ishihara et al. (1996) highlighted the use of scandium trifluoromethanesulfonate as an effective Lewis acid catalyst in acylating alcohols with acid anhydrides and in esterification of alcohols (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
In Organic Fluorine Chemistry
The compound finds extensive use in organic fluorine chemistry. Guyon et al. (2017) discussed the application of sodium trifluoromethanesulfonate and trifluoromethanesulfonyl chloride for trifluoromethylation, trifluoromethylsulfenylation, and trifluoromethylsulfinylation (Guyon, Chachignon, & Cahard, 2017).
Crystallography
Korus and Jansen (1998) explored the crystal structure of sodium trifluoromethanesulfonate-trifluoromethanesulfonic acid, providing insights into its crystalline properties (Korus & Jansen, 1998).
Energy Storage and Battery Applications
Sodium trifluoromethanesulfonate is also relevant in the development of batteries. Zhang et al. (2018) reported a hybrid electrolyte based on sodium trifluoromethanesulfonate for sodium-ion batteries, showcasing its application in energy storage technologies (Zhang, Qin, Han, & Passerini, 2018).
Synthesis of Organic Compounds
Its use in the synthesis of new organic compounds has been highlighted by Kazakova and Vasilyev (2017), particularly in electrophilic aromatic substitution reactions (Kazakova & Vasilyev, 2017).
Surface Activity and Self-Assembled Structures
Lima et al. (2011)
investigated the surface activity of sodium trifluoromethanesulfonate, noting its unusual surface effects and potential for creating new self-aggregated structures (Lima, Maximiano, Cuccovia, & Chaimovich, 2011).
Electrolyte Development for Supercapacitors
In the field of supercapacitors, Wang et al. (2020) developed a sodium-ion conducting gel polymer electrolyte membrane using sodium trifluoromethanesulfonate, demonstrating its efficacy in electric double-layer capacitors (Wang, Chen, & Song, 2020).
As a Catalyst in Acylation Reactions
Tachrim et al. (2017) reviewed the catalytic properties of trifluoromethanesulfonic acid, a related compound, in acylation reactions, which underlines the potential of sodium trifluoromethanesulfonate in similar applications (Tachrim, Wang, Murai, Yoshida, Kurokawa, Ohashi, Hashidoko, & Hashimoto, 2017).
Trifluoromethylation Research
The significance of trifluoromethyl groups in enhancing the stability and selectivity of drugs has led to extensive research in trifluoromethylation using sodium trifluoromethanesulfonate, as summarized by Hui et al. (2017) (Hui, Zhang, Tan, Wu, & Feng, 2017).
Membrane Formation for Fuel Cells
Barbora et al. (2009) reported on the development of composite membranes incorporating sodium trifluoromethanesulfonate for use in direct alcohol fuel cells, indicating its utility in fuel cell technology (Barbora, Acharya, Singh, Scott, & Verma, 2009).
Safety And Hazards
Zukünftige Richtungen
Sodium trifluoromethanesulfonate is a suitable reagent for introducing trifluoromethyl groups onto electron-rich aromatic compounds . This reaction operates via a free radical mechanism . This reagent is also able to trifluoromethylate electron-deficient aromatic compounds under biphasic conditions .
Eigenschaften
IUPAC Name |
sodium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Na/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPOMXSYOKFBHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635510 | |
| Record name | Sodium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium trifluoromethanesulfonate | |
CAS RN |
2926-30-9 | |
| Record name | Sodium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


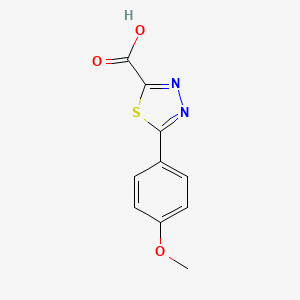
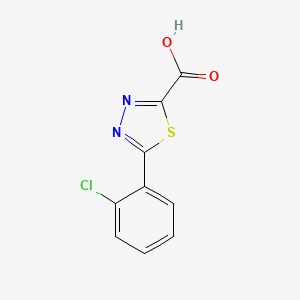
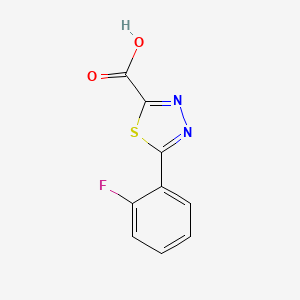
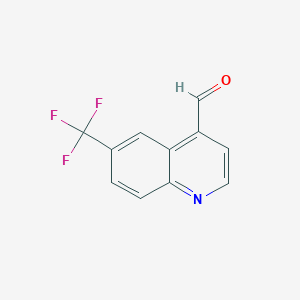
![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
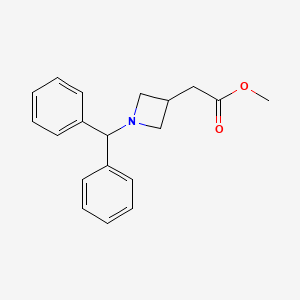
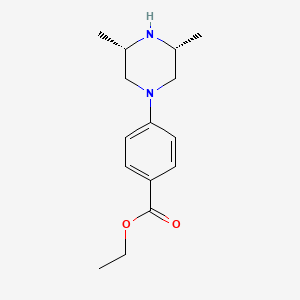
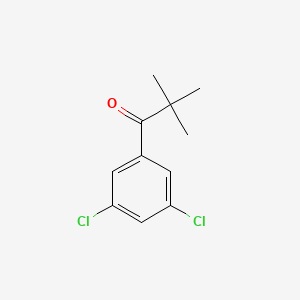
![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)

